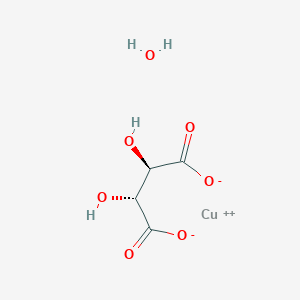

Cupric tartrate hydrate

Descripción general

Descripción

Cupric tartrate hydrate, also known as copper(II) tartrate hydrate or tartaric acid cupric salt, is a coordination compound with the chemical formula ([-CH(OH)CO_2]_2Cu·xH_2O). It is a blue-green crystalline solid that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mecanismo De Acción

Target of Action

Cupric tartrate hydrate, also known as tartaric acid cupric salt, is a copper-containing compound . Copper is an essential trace element that plays a vital role in various biological processes. It acts as a catalyst in redox reactions and is a critical component of several enzymes .

Mode of Action

This compound can react as an acid to neutralize bases . This reaction generates heat, but less or far less than is generated by the neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .

Biochemical Pathways

Copper, a component of the compound, is known to catalyze reactions that result in the production of hydroxyl radicals through the fenton and haber-weiss reactions . These highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins .

Pharmacokinetics

It’s known that copper, a component of the compound, is absorbed in the stomach and first part of the small intestine .

Result of Action

Copper, a component of the compound, is known to oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility in water allows it to react with bases in aqueous environments . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cupric tartrate hydrate can be synthesized by reacting copper(II) sulfate with tartaric acid in an aqueous solution. The reaction typically involves dissolving copper(II) sulfate in water and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions, such as temperature and concentration of reactants, are optimized to maximize yield and purity. The use of automated equipment and controlled environments ensures consistent quality and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions: Cupric tartrate hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: this compound can participate in redox reactions where copper(II) ions are reduced to copper(I) or elemental copper.

Substitution Reactions: The compound can undergo ligand exchange reactions where the tartrate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.

Major Products Formed:

Oxidation: Copper(I) tartrate, elemental copper.

Reduction: Copper(II) complexes with different ligands.

Aplicaciones Científicas De Investigación

Cupric tartrate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in biochemical assays and as a reagent in protein purification.

Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

Industry: Utilized in the production of nanocomposite materials and as a precursor for metal-organic frameworks (MOFs).

Comparación Con Compuestos Similares

Cupric tartrate hydrate can be compared with other copper(II) complexes, such as:

Copper(II) sulfate: A common copper salt used in agriculture and industry.

Copper(II) acetate: Used in organic synthesis and as a catalyst.

Copper(II) chloride: Employed in electroplating and as a reagent in chemical reactions.

Uniqueness: this compound is unique due to its specific coordination with tartrate ligands, which imparts distinct chemical and physical properties. Its solubility in water and ability to form stable complexes make it valuable in various applications.

By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can harness its potential for innovative solutions in science and technology.

Propiedades

IUPAC Name |

copper;(2R,3R)-2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZTCHAIPUZJB-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746608 | |

| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946843-80-7 | |

| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)